

# Developing a standardized method for Carthamone quantification

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## Compound of Interest

Compound Name: **Carthamone**

Cat. No.: **B1231511**

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## Application Notes & Protocols

Topic: Developing a Standardized Method for **Carthamone** Quantification

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Carthamone**, also known as Carthamin, is the characteristic red quinonochalcone C-glycoside pigment isolated from the florets of Safflower (*Carthamus tinctorius* L.).<sup>[1][2]</sup> Beyond its traditional use as a natural dye in food and cosmetics, **Carthamone** is gaining attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects.<sup>[1][3]</sup> Accurate and reliable quantification of **Carthamone** is crucial for quality control of herbal preparations, pharmacological studies, and the development of new therapeutic agents. This document provides two standardized protocols for the quantification of **Carthamone**: a robust and widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, and a highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level analysis. Detailed experimental procedures, validation parameters, and data presentation are included to facilitate adoption and implementation in a research or quality control setting.

## Protocol 1: Quantification of Carthamone by RP-HPLC-UV

This protocol describes a simple, precise, and accurate method for the quantification of **Carthamone** using RP-HPLC with UV-visible detection, adapted from established methods.<sup>[3]</sup>

## Principle

**Carthamone** is extracted from the dried petals of *Carthamus tinctorius* using methanol. The extract is then separated on a C18 reversed-phase column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance at 520 nm and comparing the peak area to a calibration curve prepared from a certified **Carthamone** standard.

## Materials and Reagents

- **Carthamone** certified reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid or Acetic acid (for pH adjustment, optional)
- Dried petals of *Carthamus tinctorius*
- 0.45 µm Syringe filters

## Instrumentation

- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- HPLC system equipped with:
  - Quaternary or Isocratic pump

- Autosampler or Manual injector (20  $\mu$ L loop)
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- Chromatography Data Station (CDS) software
- Lichrospher 100 RP-18e column (250 mm x 4.6 mm, 5  $\mu$ m) or equivalent

## Experimental Protocol

### 1.4.1. Standard Solution Preparation

- Stock Solution (15  $\mu$ g/mL): Accurately weigh 1.5 mg of **Carthamone** reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Calibration Standards (60 ng/mL to 420 ng/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase.[3] A suggested range is 60, 120, 180, 240, 300, 360, and 420 ng/mL.

### 1.4.2. Sample Preparation (Extraction)

- Accurately weigh 1.0 g of powdered, dried *C. tinctorius* petals into a centrifuge tube.
- Add 25 mL of methanol.
- Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45  $\mu$ m syringe filter into an HPLC vial before injection.

### 1.4.3. Chromatographic Conditions

- Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5  $\mu$ m)

- Mobile Phase: Methanol:Water (45:55, v/v)[3] or Acetonitrile:Methanol:Water (30:10:60, v/v) with pH adjusted to 3.[4]
- Elution Mode: Isocratic
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: Ambient
- Detection Wavelength: 520 nm[3]
- Injection Volume: 20  $\mu$ L

#### 1.4.4. Analysis and Calculation

- Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solutions.
- Identify the **Carthamone** peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 6.0 min).[3]
- Calculate the concentration of **Carthamone** in the sample using the regression equation from the calibration curve.

## Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS (Proposed Method)

This protocol outlines a proposed method for the ultra-sensitive quantification of **Carthamone**, particularly in biological matrices where concentrations are low. It combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

## Principle

After extraction, samples are separated on a sub-2  $\mu$ m particle column for rapid and high-resolution chromatography. The analyte is then ionized, typically using Electrospray Ionization

(ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for highly selective quantification by monitoring a specific precursor-to-product ion transition for **Carthamone**, minimizing matrix interference.[\[5\]](#)

## Materials and Reagents

- All reagents listed in Protocol 1.
- Formic acid (LC-MS grade).
- Internal Standard (IS), if available (e.g., a structurally similar, stable isotope-labeled compound).

## Instrumentation

- UPLC system
- Triple Quadrupole Mass Spectrometer with an ESI source
- UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7  $\mu$ m)

## Experimental Protocol

2.4.1. Standard and Sample Preparation Prepare standard and sample solutions as described in Protocol 1, but use LC-MS grade solvents and dilute to a lower concentration range appropriate for the instrument's sensitivity (e.g., 0.1 - 100 ng/mL).

### 2.4.2. UPLC-MS/MS Conditions (Starting Point)

- Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7  $\mu$ m) or equivalent.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

- Injection Volume: 5  $\mu$ L.

#### 2.4.3. Mass Spectrometry Conditions (To be Optimized)

- Ionization Mode: ESI Positive or Negative (to be determined by infusion).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transition: The specific precursor ion (e.g.,  $[M+H]^+$  or  $[M-H]^-$  for **Carthamone**,  $C_{43}H_{42}O_{22}$ ) and its most stable product ions must be determined by direct infusion of a standard solution. Collision energy and other parameters should be optimized for maximum signal intensity.

## Data Presentation: Method Validation Parameters

The following tables summarize quantitative data from published studies for the RP-HPLC-UV method.

Table 1: Summary of Validation Parameters for **Carthamone** Quantification by HPLC-UV

Validation Parameter	Performance Metric	Reference
Linearity Range	60 - 420 ng/mL	[3]
Correlation Coefficient ( $r^2$ )	> 0.997	[3]
Limit of Detection (LOD)	45 ng/mL	[3]
Limit of Quantification (LOQ)	60 ng/mL	[3]
Recovery	98.1% - 101.5%	[3][4]
Precision (Intra-day %RSD)	0.039%	[3]

| Precision (Inter-day %RSD) | 0.032% | [3] |

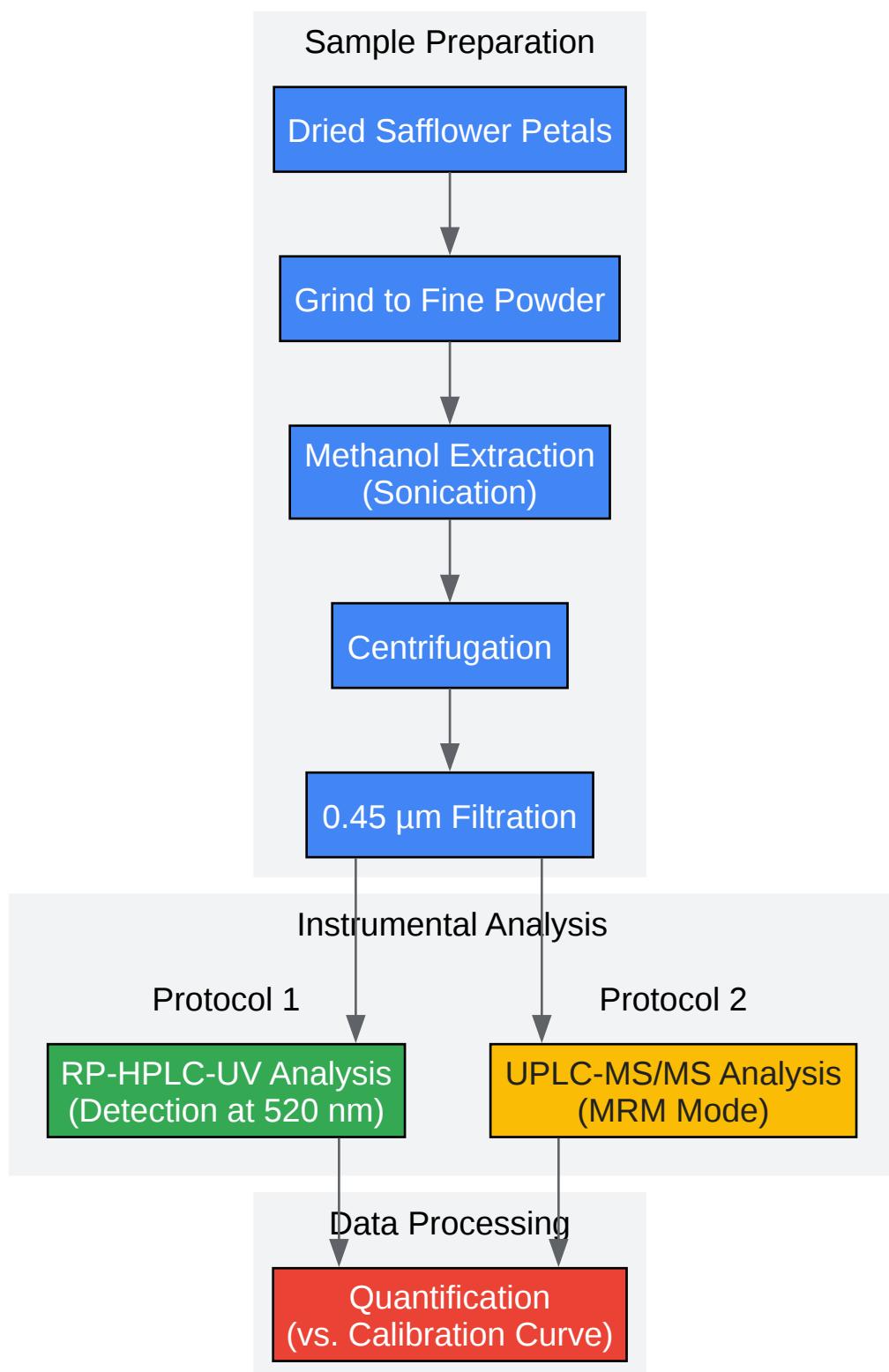
Table 2: Comparison of Published HPLC-UV Chromatographic Conditions

Parameter	Method A	Method B
Column	<b>Lichrospher 100 RP-18e (250x4.6mm, 5µm)</b>	<b>Alltima C18 (150x4.6mm, 5µm)</b>
Mobile Phase	Methanol:Water (45:55)	Acetonitrile:Methanol:Water (30:10:60)
pH Adjustment	Not specified	Adjusted to pH 3
Flow Rate	1.0 mL/min	Not specified, likely 1.0 mL/min
Detection	520 nm	Not specified, likely ~520 nm
Retention Time	~6.0 min	Not specified

| Reference |[\[3\]](#) |[\[4\]](#) |

## Visualizations

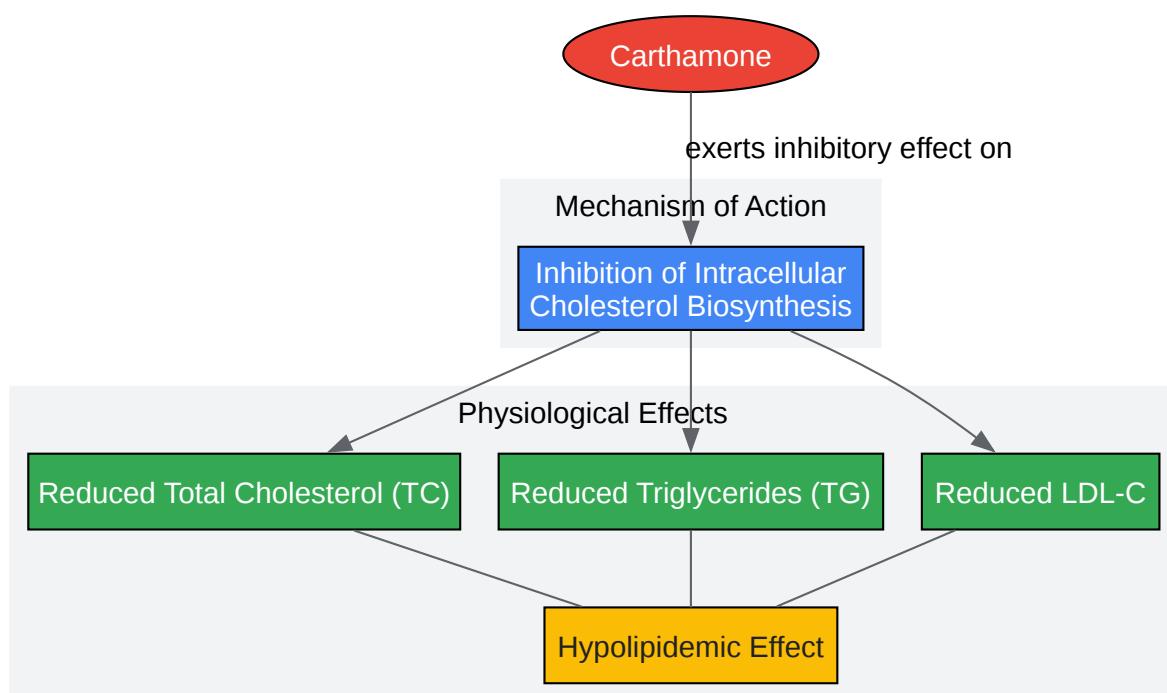
## Experimental Workflow

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Caption: Workflow for **Carthamone** extraction and quantification.

## Proposed Biological Activity Pathway

**Carthamone** and related compounds in safflower have demonstrated hypolipidemic (lipid-lowering) effects.[4][5] While a specific molecular signaling cascade is not fully elucidated, a proposed mechanism involves the inhibition of cholesterol biosynthesis.[4] This can lead to a reduction in key serum lipids, which is a critical therapeutic target for managing hyperlipidemia and associated cardiovascular diseases.[6][7]



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Caption: Proposed mechanism for the hypolipidemic action of **Carthamone**.

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